Cas no 848291-99-6 ([(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a specialized chemical compound with applications in agrochemical and pharmaceutical research. Its molecular structure, featuring both chloro-methylphenyl and dichloropyridine moieties, contributes to its potential as an intermediate in the synthesis of biologically active molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity is attributed to the carbamoyl and carboxylate functional groups, making it suitable for further derivatization. Researchers value this compound for its precise structural characteristics, which enable targeted modifications in the development of novel active ingredients. Proper handling procedures should be followed due to the presence of reactive halogen substituents.
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate structure
848291-99-6 structure
Product Name:[(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
CAS No:848291-99-6
MF:C15H11Cl3N2O3
MW:373.61844086647
CID:5460058
PubChem ID:4854860
Update Time:2025-06-29

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z16552054
    • [(3-chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • Inchi: 1S/C15H11Cl3N2O3/c1-8-9(16)3-2-4-11(8)19-13(21)7-23-15(22)14-10(17)5-6-12(18)20-14/h2-6H,7H2,1H3,(H,19,21)
    • InChI Key: HETANMTVNFIOCO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NC(COC(C1C(=CC=C(N=1)Cl)Cl)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 438
  • XLogP3: 4.5
  • Topological Polar Surface Area: 68.3

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18015997-0.05g
848291-99-6 90%
0.05g
$212.0 2023-09-19

Additional information on [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate

Introduction to [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 848291-99-6)

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, with the CAS number 848291-99-6, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 3,6-dichloropyridine-2-carboxylate moiety and a (3-chloro-2-methylphenyl)carbamoyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is of particular interest due to its potential as a lead compound in drug discovery. The presence of the 3,6-dichloropyridine-2-carboxylate moiety has been associated with various biological activities, including anti-inflammatory and anti-cancer properties. Additionally, the (3-chloro-2-methylphenyl)carbamoyl group can enhance the compound's lipophilicity and improve its pharmacokinetic properties.

Recent studies have explored the potential of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in various therapeutic areas. One notable area of research is its application in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also shown potential in cancer research. A study published in the Journal of Biological Chemistry reported that this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings highlight the compound's potential as a novel anticancer agent.

The pharmacokinetic properties of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate have also been investigated to ensure its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilic nature allows for good membrane permeability, while its stability under physiological conditions ensures sustained therapeutic effects. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

Safety and toxicity assessments are crucial steps in the drug development process. Preliminary studies have indicated that [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has a low toxicity profile at therapeutic doses. However, more comprehensive safety evaluations are necessary to fully understand its potential side effects and long-term safety. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy while minimizing any adverse effects.

In conclusion, [(3-Chloro-2-methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 848291-99-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in areas such as anti-inflammatory and anticancer therapies. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for advancing medical treatments in these critical areas.

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